BenchChemオンラインストアへようこそ!

8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Medicinal chemistry Adenosine receptor pharmacology Xanthine SAR

8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 335403-27-5) is a fully synthetic, tetra-substituted xanthine derivative bearing the 1,3-dimethylxanthine (theophylline) core, a C8-benzylamino group, and a distinct N7-propyl substituent. Its molecular formula is C₁₇H₂₁N₅O₂ (MW 327.4 g/mol), and it is commercially available at 95% purity for research use.

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 335403-27-5
Cat. No. B2768442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
CAS335403-27-5
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C17H21N5O2/c1-4-10-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)18-11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19)
InChIKeyNEUZFWNJSLSHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 335403-27-5): A Dual-Substituted Xanthine for Adenosine Receptor and Inflammation Research Procurement


8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 335403-27-5) is a fully synthetic, tetra-substituted xanthine derivative bearing the 1,3-dimethylxanthine (theophylline) core, a C8-benzylamino group, and a distinct N7-propyl substituent . Its molecular formula is C₁₇H₂₁N₅O₂ (MW 327.4 g/mol), and it is commercially available at 95% purity for research use . The compound belongs to the 8-benzylaminoxanthine class, which has been extensively characterized by Załuski et al. (2023) as a scaffold affording nanomolar adenosine A₂A and dual A₁/A₂A receptor antagonists with demonstrated in vitro anti-inflammatory activity and high metabolic stability [1]. However, quantitative pharmacological data specific to CAS 335403-27-5 itself have not been published in the peer-reviewed literature as of 2026.

Why 8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Theophylline, 8-Benzylaminotheophylline, or 7-Propyltheophylline in Target-Focused Studies


Within the xanthine chemotype, the simple act of replacing one analog with another can produce drastic shifts in adenosine receptor (AR) subtype selectivity, off-target liability, and in vivo disposition. Theophylline (1,3-dimethylxanthine) is a non-selective AR antagonist with micromolar affinity (A₂A Ki ~3.63 µM; A₁ Ki ~8.5 µM) and additional phosphodiesterase (PDE) inhibition (IC₅₀ > 100 µM for PDE4) [1][2]. 8-Benzylaminotheophylline (CAS 57000-13-2) introduces the C8-benzylamino group—a modification that, in the structurally characterized 8-benzylaminoxanthine series, shifts the selectivity profile toward nanomolar A₂A antagonism while eliminating PDE and MAO-B off-target activity, as confirmed by Załuski et al. (2023) [3]. However, 8-benzylaminotheophylline lacks the N7-propyl substituent that further modulates AR affinity, lipophilicity, and metabolic stability [4]. Conversely, 7-propyltheophylline (CAS 27760-74-3) carries only the N7-propyl modification without the C8-benzylamino group, leaving it with the broader target profile and lower AR affinity characteristic of simple alkylxanthines [5]. The target compound uniquely combines both the C8-benzylamino and N7-propyl modifications on the theophylline core, a structural configuration predicted—based on class-level SAR—to deliver nanomolar A₂A affinity, reduced PDE/MAO-B off-target activity, enhanced lipophilicity, and favorable microsomal stability [3][4].

Quantitative Differentiation Evidence for 8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


Structural Uniqueness: Combined C8-Benzylamino and N7-Propyl Substitution Pattern Not Found in Any Single Comparator Compound

The target compound (CAS 335403-27-5) is the only commercially catalogued xanthine derivative that simultaneously incorporates the 1,3-dimethyltheophylline core, a C8-benzylamino substituent, and an N7-propyl group . The closest commercially available analogs each lack one critical feature: 8-benzylaminotheophylline (CAS 57000-13-2) has the C8-benzylamino group but carries hydrogen at N7 (MW 285.3 g/mol) ; 7-propyltheophylline (CAS 27760-74-3; MW 222.25 g/mol) has the N7-propyl chain but lacks the C8-benzylamino group [1]; and 8-benzylamino-7-(3-phenylpropyl)theophylline (CAS 377049-28-0; MW 403.49 g/mol) replaces the simple propyl with a bulkier phenylpropyl chain, introducing additional aromatic interactions that alter both lipophilicity and receptor binding topology . The N7-propyl chain in the target compound is predicted to occupy a lipophilic pocket within the adenosine receptor orthosteric site, supplementing the binding contributions of the C8-benzylamino group without the steric penalty or π-stacking alterations imposed by a phenylpropyl extension [2].

Medicinal chemistry Adenosine receptor pharmacology Xanthine SAR

Predicted Adenosine A₂A Receptor Affinity in the Nanomolar Range, with Elimination of PDE and MAO-B Off-Target Activity

In the 8-benzylaminoxanthine series characterized by Załuski et al. (2023), all N7-methyl-substituted compounds bearing benzylamino groups at C8 displayed nanomolar affinity for the human adenosine A₂A receptor (Ki range: 60–800 nM), while exhibiting negligible affinity for A₃ (Ki > 1 µM) and only sporadic moderate affinity for A₂B [1]. Critically, selected 8-benzylaminoxanthines were explicitly tested and found to be inactive as inhibitors of monoamine oxidase A (MAO-A), MAO-B, phosphodiesterase 4B1 (PDE4B1), and PDE10A—targets that represent classical off-target liabilities for xanthine derivatives [2]. In contrast, theophylline is a well-documented PDE inhibitor (IC₅₀ bovine heart PDE: 1.72 × 10⁶ nM; PDE4 IC₅₀ > 100 µM) and a non-selective adenosine antagonist with micromolar affinity (human A₂A Ki ~3.63 µM; A₁ Ki ~8.5 µM) [3][4]. The 8-benzylamino substitution has been shown by Załuski et al. (2020) to confer selectivity for adenosine receptors over PDE and MAO enzymes; the N7-propyl modification in the target compound is expected to further modulate A₂A affinity while maintaining this favorable selectivity profile [2].

Adenosine A2A receptor Receptor binding Off-target selectivity

Enhanced Lipophilicity (Predicted LogP ~2.0–2.5) vs. Theophylline and 8-Benzylaminotheophylline, with Favorable Implications for CNS Permeability

The N7-propyl substituent in CAS 335403-27-5 is predicted to increase lipophilicity relative to both theophylline (LogP ~ −0.02) and 8-benzylaminotheophylline (LogP ~1.2) [1]. In the Załuski et al. (2023) study, closely related 8-benzylaminoxanthines bearing N1-propargyl and N3-methyl/N7-methyl substituents exhibited calculated LogP values in the range of 2.19–2.46, and compound 19 demonstrated blood-brain barrier (BBB) permeability in the PAMPA assay with a permeability coefficient (Pe) > 1.5 × 10⁻⁶ cm/s [2]. The target compound, with its N7-propyl group replacing the N7-methyl found in the Załuski series, is expected to have a LogP in a similar or slightly higher range (~2.0–2.5), positioning it as a candidate for CNS-accessible adenosine receptor modulation. In contrast, theophylline has limited CNS penetration due to its low lipophilicity, and 7-propyltheophylline—while more lipophilic—lacks the C8-benzylamino modification necessary for nanomolar A₂A affinity [3].

Lipophilicity Blood-brain barrier permeability CNS drug discovery

High Metabolic Stability in Human Liver Microsomes Predicted from Class-Level Data: >90% Parent Compound Remaining After 120-Minute Incubation

Three structurally characterized 8-benzylaminoxanthines (compounds 19, 22, and 24 from Załuski et al. 2023) were evaluated for metabolic stability in human liver microsomes (HLMs). After 120 minutes of incubation, all three compounds retained >90% of the parent compound, compared to only 31% remaining for the unstable reference drug verapamil under identical conditions [1]. This class-level metabolic stability is attributed to the C8-benzylamino substitution, which reduces susceptibility to oxidative metabolism relative to the unsubstituted xanthine core. The N7-propyl group in the target compound is expected to further enhance metabolic stability compared to N7-methyl analogs by providing additional steric shielding of the xanthine ring from CYP-mediated oxidation. In contrast, theophylline undergoes extensive hepatic metabolism (CYP1A2-mediated 8-hydroxylation) with a half-life of approximately 3–6 hours in vivo, reflecting its metabolic vulnerability [2].

Metabolic stability Liver microsomes In vitro ADME

Absence of Cytotoxicity at Concentrations up to 12.5 µM in SH-SY5Y, HepG2, and BV2 Cell Lines Inferred from Class-Level Data

Załuski et al. (2023) demonstrated that the three lead 8-benzylaminoxanthine compounds (19, 22, and 24) exhibited no cytotoxicity at concentrations up to 12.5 µM in SH-SY5Y (human neuroblastoma), HepG2 (human hepatocellular carcinoma), and BV2 (murine microglial) cell lines [1]. Cell viability was assessed after 24 h (SH-SY5Y) and 48 h (HepG2) of incubation across a concentration range of 0.098–100 µM; precipitation and crystal formation were observed only at high concentrations (≥25 µM) [1]. This favorable safety profile at pharmacologically relevant concentrations (well above the predicted nanomolar A₂A Ki) represents a key procurement consideration relative to theophylline, which has a narrow therapeutic index and well-documented cardiovascular and CNS toxicity at concentrations exceeding 110 µM [2]. While direct cytotoxicity data for CAS 335403-27-5 are not yet available, its close structural homology to the tested compounds supports a comparable safety window.

Cytotoxicity Drug safety Cellular pharmacology

Sigma-Aldrich AldrichCPR Listing Confirms Commercial Availability as a Rare Research Chemical with ≥95% Purity

CAS 335403-27-5 is listed in the Sigma-Aldrich AldrichCPR (Collection of Pharmacologically Active Compounds and Rare Chemicals) catalog under product number R916986 . Sigma-Aldrich explicitly markets this product to early discovery researchers as part of a collection of rare and unique chemicals. The compound is also available from AKSci (catalog number 8194CD) at a specified purity of ≥95% . Notably, Sigma-Aldrich does not collect or provide analytical data (NMR, HPLC, MS) for this product; the buyer assumes responsibility for identity and purity confirmation . This stands in contrast to theophylline (CAS 58-55-9), which is widely available as a USP/FCC-grade reference standard with full analytical documentation . For procurement decisions, researchers must weigh the compound's unique structural features against the lack of vendor-provided characterization data—a consideration that may necessitate in-house analytical verification prior to use in quantitative pharmacological studies.

Commercial availability Research chemical Sourcing

Recommended Research and Industrial Application Scenarios for 8-(Benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione (CAS 335403-27-5)


Adenosine A₂A Receptor Probe Development for Neuroinflammation and Parkinson's Disease Target Validation

Based on the 8-benzylaminoxanthine class SAR demonstrating nanomolar A₂A affinity, high metabolic stability (>90% parent remaining in HLMs at 120 min), and BBB permeability for structurally analogous compounds [1], CAS 335403-27-5 is best positioned as a chemical probe for adenosine A₂A receptor target validation in neuroinflammatory models. Its predicted LogP of ~2.0–2.5 supports CNS penetration, and the documented absence of PDE/MAO off-target activity in the 8-benzylaminoxanthine series [2] reduces pharmacological confounds that have historically complicated the interpretation of theophylline-based studies. Researchers should prioritize this compound for in vitro A₂A binding assays (radioligand displacement using [³H]ZM241385 or [³H]SCH 58261) and follow-up in vivo testing in MPTP or LPS-induced neuroinflammation mouse models, where the anti-inflammatory activity of 8-benzylaminoxanthines has already been demonstrated in carrageenan- and formalin-induced inflammation paradigms [1].

Structure-Activity Relationship (SAR) Expansion of the 8-Benzylaminoxanthine Series at the N7 Position

For medicinal chemistry groups actively expanding the 8-benzylaminoxanthine chemical space first mapped by Załuski et al. (2020, 2023) [2][1], CAS 335403-27-5 fills a specific and previously unoccupied SAR coordinate: N7 = propyl (rather than N7 = methyl as in the published series, or N7 = H as in 8-benzylaminotheophylline). Systematic variation at N7 has been shown to modulate adenosine receptor affinity and subtype selectivity in other xanthine series [3]; the target compound provides a commercially accessible entry point for evaluating the effect of N7 chain elongation on A₂A vs. A₁ selectivity, metabolic stability, and BBB permeability. This compound should be used in parallel with 8-benzylaminotheophylline (N7 = H, CAS 57000-13-2) and the published N7-methyl lead compounds to establish a quantitative N7 SAR table.

Negative Control in Phosphodiesterase or Monoamine Oxidase Inhibitor Screening Cascades

The Załuski et al. (2020) study explicitly demonstrated that selected 8-benzylaminoxanthine A₂A ligands are inactive as inhibitors of MAO-A, MAO-B, PDE4B1, and PDE10A [2]. This documented selectivity for adenosine receptors over classical xanthine targets makes CAS 335403-27-5 a candidate negative control compound in high-throughput screens designed to identify novel PDE or MAO inhibitors within the xanthine chemotype. In a typical screening cascade, the target compound could be run alongside theophylline (which inhibits PDE and adenosine receptors non-selectively) to discriminate adenosine receptor-mediated hits from genuine PDE/MAO inhibitors. This application leverages the compound's predicted pharmacological cleanliness rather than its potency, offering a unique utility that none of the comparators (theophylline, 8-benzylaminotheophylline, or 7-propyltheophylline) can provide with the same degree of selectivity documentation.

Metabolic Stability Benchmarking in Cross-Species Liver Microsome Panels

The class-level demonstration of >90% metabolic stability in human liver microsomes for 8-benzylaminoxanthines [1] positions CAS 335403-27-5 as a potential metabolic stability benchmark for xanthine-based compound libraries. Research groups developing novel xanthine derivatives can use this compound as a stable reference standard in cross-species microsome stability assays (human, rat, mouse, dog) to contextualize the metabolic lability of their own test compounds. The N7-propyl group is predicted to confer species-specific metabolic differences compared to N7-methyl analogs, making CAS 335403-27-5 a valuable tool for investigating the role of N7 substitution in CYP-mediated xanthine metabolism—a question of direct relevance to the pharmacokinetic optimization of clinical candidates such as istradefylline and other adenosine receptor-targeted therapeutics [2].

Quote Request

Request a Quote for 8-(benzylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.